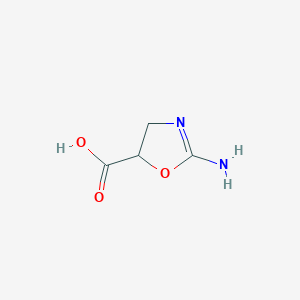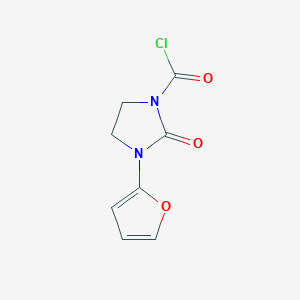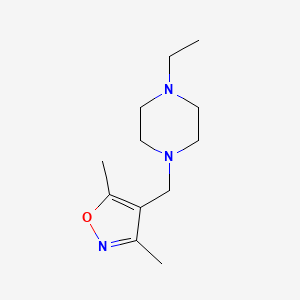
N-Ethyl-2-oxooxazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-oxooxazolidine-3-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazolidine family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of N-ethylaminoethanol with ethyl chloroformate under basic conditions to form the oxazolidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as zinc chloride, can enhance the reaction rate and selectivity . Additionally, solvent-free conditions or the use of green solvents like ethanol are preferred to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-oxooxazolidine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-ethyl-2-oxooxazolidine-3-carboxylic acid (oxidation), N-ethyl-2-oxooxazolidine-3-amine (reduction), and various substituted oxazolidines (substitution).
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-oxooxazolidine-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-Ethyl-2-oxooxazolidine-3-carboxamide exerts its effects is primarily through its interaction with enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the oxazolidine ring can interact with various molecular targets, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidine: Similar in structure but lacks the carboxamide group.
Oxazoline: Contains a similar ring structure but with different functional groups.
Thiazolidine: Contains sulfur instead of oxygen in the ring.
Uniqueness
N-Ethyl-2-oxooxazolidine-3-carboxamide is unique due to the presence of both the oxazolidine ring and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-2-7-5(9)8-3-4-11-6(8)10/h2-4H2,1H3,(H,7,9) |
InChI-Schlüssel |
YVSQDNRPQNBONW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)

![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)

![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)



